6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLFQLFJVVNECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Attachment of the methylphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a bioactive molecule. This article explores its applications, supported by data tables and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈BrN₃O
- Molecular Weight : 368.26 g/mol
Structural Features
The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of bromophenyl and methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Dihydropyridazines are known to exhibit cytotoxicity against various cancer cell lines. For example:
Antimicrobial Activity
Research indicates that derivatives of dihydropyridazine compounds can possess significant antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis.
Neurological Applications
Some studies have suggested that compounds similar to this compound can exhibit neuroprotective effects and may be explored for treating neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study conducted on synthesized derivatives of dihydropyridazine showed promising results against breast cancer cells, indicating that modifications to the core structure can enhance efficacy. The compound demonstrated an IC50 value of 5.71 µM against MCF-7 cells, suggesting significant antitumor potential.
Case Study 2: Antimicrobial Screening
In another investigation, a series of dihydropyridazine derivatives were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited strong antibacterial activity, highlighting the compound's potential in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methylphenylmethyl groups may contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thione Derivatives ()
Three triazole-thione analogs share the 4-bromophenyl motif but differ in core heterocycles and substituents:
| Compound ID | Core Structure | Substituents at Position 2 | Yield (%) | CAS Registry Number |
|---|---|---|---|---|
| 19a | 1,2,4-Triazole-thione | Morpholin-4-ylmethyl | 75 | 1349172-90-2 |
| 20a | 1,2,4-Triazole-thione | 4-Phenylpiperazin-1-ylmethyl | 78 | 1349172-92-4 |
| 21a | 1,2,4-Triazole-thione | 4-(4-Fluorophenyl)piperazin-1-ylmethyl | 82 | 1349172-94-6 |
Key Comparisons:
- Core Heterocycle: The dihydropyridazinone core in the target compound is a six-membered, partially unsaturated ring, whereas triazole-thiones are five-membered aromatic systems.
- Substituent Effects: The 2-methylbenzyl group in the target compound may confer greater lipophilicity compared to the morpholine or piperazine substituents in 19a–21a, which could enhance membrane permeability but reduce solubility.
Fluorophenyl Dihydropyridazinone ()
The compound 6-[[(tert-butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one shares the dihydropyridazinone core but differs in substituents:
- Position 4: 4-Fluorophenyl vs. 4-bromophenyl in the target compound. Bromine’s larger atomic radius and electronegativity may enhance π-stacking interactions compared to fluorine.
- Position 6: A silyl-protected hydroxymethyl group vs. an unprotected 2-methylbenzyl group. The silyl group in necessitates additional synthetic steps (e.g., TBAF-mediated deprotection), increasing complexity compared to the target compound’s simpler benzyl substituent .
Methodological Considerations
- Structural Analysis: Tools like SHELX and ORTEP-3 (–3) are widely used for crystallographic refinement and molecular visualization, implying that structural studies on the target compound would likely employ these programs .
- Synthetic Challenges: The multi-step synthesis in (involving THP protection and TBAF deprotection) contrasts with the one-pot reactions for triazole-thiones in . This underscores the trade-off between functional group complexity and synthetic efficiency .
Biological Activity
The compound 6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the dihydropyridazinone family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C17H18BrN3O
- Molecular Weight : 364.25 g/mol
The presence of bromine in the phenyl ring and the methyl substituent are critical for its biological activity. The compound's structure allows for interactions with various biological targets, which will be discussed in subsequent sections.
Antimicrobial Activity
Research has indicated that compounds containing the pyridazinone moiety exhibit significant antimicrobial properties. For instance, studies have shown that related dihydropyridazinones have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Dihydropyridazinones have also been studied for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
Antihypertensive Activity
A notable area of research is the antihypertensive effects of dihydropyridazinones. In animal models, compounds similar to this compound have been shown to lower blood pressure effectively by acting on vascular smooth muscle and promoting vasodilation .
- Phosphodiesterase Inhibition : Some studies suggest that dihydropyridazinones may act as phosphodiesterase inhibitors, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for vascular relaxation and lowering blood pressure .
- Cytokine Modulation : The modulation of cytokine release is another proposed mechanism through which these compounds exert their anti-inflammatory effects. By inhibiting specific signaling pathways, they can reduce inflammation at the cellular level .
- Antioxidant Activity : Certain derivatives have shown antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
A study published in 2011 evaluated a series of dihydropyridazinones for their antimicrobial activity against several pathogens. The results indicated that compounds with a bromophenyl group exhibited enhanced activity compared to their non-brominated counterparts. Specifically, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli .
Study 2: Anti-inflammatory Potential
In a recent investigation into anti-inflammatory agents, researchers found that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent in inflammatory conditions .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?
- Methodology : Claisen–Schmidt condensation and Michael addition are common for analogous dihydropyridazinones, as demonstrated in related bromophenyl-containing compounds . Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency. Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield typically ranges 40–60% under inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (≥97% purity threshold) and confirm via / NMR for functional group analysis (e.g., dihydropyridazinone ring protons at δ 3.2–4.1 ppm, bromophenyl aromatic protons at δ 7.3–7.6 ppm) . Mass spectrometry (ESI-MS) can validate molecular weight (e.g., [M+H] at m/z 383.2). XRD crystallography is critical for confirming stereochemistry and hydrogen bonding patterns in solid-state structures .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Data :
| Property | Value | Method |
|---|---|---|
| Solubility (DMSO) | ≥50 mM | Shake-flask method |
| LogP | ~3.5 | Calculated via HPLC retention |
| Stability (pH 7.4) | >24 hrs | UPLC monitoring |
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., phosphodiesterases)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB ID: e.g., 4D0Q). Validate with MD simulations (GROMACS) to assess binding stability. Key interactions: bromophenyl moiety with hydrophobic pockets, dihydropyridazinone oxygen forming hydrogen bonds . Compare results with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Approach :
- Dose-Response Variability : Test across 3+ cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., 0.1–100 µM, 48-hour exposure).
- Metabolic Interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-dependent effects .
- Data Normalization : Normalize to housekeeping genes (e.g., GAPDH) and control for batch effects via ANOVA with post-hoc Tukey tests .
Q. What environmental fate studies are relevant for assessing ecological risks?
- Experimental Design :
- Biodegradation : OECD 301F test (28-day aerobic conditions) to measure half-life in soil/water.
- Bioaccumulation : Calculate BCF (bioconcentration factor) using zebrafish models (OECD 305).
- Toxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (EC) .
Methodological Challenges & Solutions
Q. How to address low reproducibility in synthetic yields?
- Root Cause : Moisture sensitivity of intermediates or incomplete cyclization.
- Solutions :
- Use freshly activated molecular sieves in reaction mixtures.
- Employ high-resolution mass spectrometry (HRMS) to detect trace impurities (<2%) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
